
An In-depth Technical Guide to 2-
Cyclopropyloxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Cyclopropyloxazole-4-

carbonitrile

Cat. No.: B1423247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the known chemical and physical properties of 2-
Cyclopropyloxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal

chemistry and drug discovery. The document collates available data on its structure,

physicochemical characteristics, and general reactivity based on the oxazole and cyclopropyl

moieties. Due to the limited availability of detailed experimental data in publicly accessible

literature, this guide also highlights the current gaps in knowledge regarding its specific

synthesis protocols, spectral characterization, and biological activity, thereby identifying

opportunities for future research.

Introduction
2-Cyclopropyloxazole-4-carbonitrile (CAS No. 1159734-36-7) is a small molecule featuring a

cyclopropyl group attached to an oxazole ring, which is further functionalized with a nitrile

group. The oxazole scaffold is a common motif in numerous biologically active compounds, and

the incorporation of a cyclopropyl ring can confer unique conformational constraints and

metabolic stability. These structural features make 2-Cyclopropyloxazole-4-carbonitrile a

molecule of potential interest for the development of novel therapeutic agents. This guide aims

to consolidate the currently available technical information on this compound.
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Chemical and Physical Properties
The known physicochemical properties of 2-Cyclopropyloxazole-4-carbonitrile are

summarized in the table below. It is important to note that while some data is available from

chemical suppliers and databases, comprehensive, peer-reviewed experimental data is scarce.

Property Value Source

Molecular Formula C₇H₆N₂O ChemicalBook[1]

Molecular Weight 134.14 g/mol ChemicalBook[1]

CAS Number 1159734-36-7 ChemicalBook[1]

Boiling Point 256.6 ± 13.0 °C (at 760 Torr) ChemicalBook[1]

Density
1.26 ± 0.1 g/cm³ (at 20°C, 760

Torr)
ChemicalBook[1]

Flash Point 109.0 ± 19.8 °C ChemicalBook[1]

Solubility Slightly soluble Generic Data

Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 2-Cyclopropyloxazole-4-
carbonitrile is not readily available in the current body of scientific literature. However, general

synthetic routes to substituted oxazoles are well-established. A plausible synthetic approach

could involve the cyclization of a suitable precursor, such as an α-haloketone with a primary

amide, or the reaction of an isocyanide with an acid chloride.

A potential, though unverified, synthetic workflow is depicted below. This diagram illustrates a

generalized pathway and does not represent a validated experimental protocol for this specific

compound.
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Caption: A generalized synthetic pathway for oxazole formation.

Spectral Data and Characterization
Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass

Spectrometry) for 2-Cyclopropyloxazole-4-carbonitrile are not available in published

literature. For researchers aiming to synthesize and characterize this compound, the following

spectral features would be anticipated based on its structure:

¹H NMR: Signals corresponding to the cyclopropyl protons (a multiplet system) and a singlet

for the proton on the oxazole ring.

¹³C NMR: Resonances for the cyclopropyl carbons, the carbons of the oxazole ring (with the

carbon attached to the nitrile group being significantly deshielded), and the nitrile carbon.

IR Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching

vibration, typically in the range of 2220-2260 cm⁻¹, along with bands associated with the

C=N and C-O stretching of the oxazole ring.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 134.05.

Fragmentation patterns would likely involve the loss of the cyclopropyl group and/or the

nitrile group.

Reactivity and Stability
Specific studies on the chemical reactivity and stability of 2-Cyclopropyloxazole-4-
carbonitrile have not been reported. However, the reactivity can be inferred from the

constituent functional groups:

Oxazole Ring: The oxazole ring is generally stable but can undergo reactions such as

electrophilic substitution, although it is less reactive than other five-membered heterocycles

like pyrrole. The nitrile group is an electron-withdrawing group, which will influence the

reactivity of the ring.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide

under acidic or basic conditions. It can also be reduced to a primary amine.

Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening

reactions under certain conditions, such as with strong acids or in the presence of certain

transition metal catalysts.

Potential Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity of 2-
Cyclopropyloxazole-4-carbonitrile or its involvement in any signaling pathways. However,

the presence of the oxazole and cyclopropyl moieties suggests potential for biological activity.

Oxazole-containing compounds have been reported to exhibit a wide range of pharmacological

properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropyl

group is often incorporated into drug candidates to enhance metabolic stability and improve

binding affinity to biological targets.

The logical relationship for investigating the potential of this compound in drug discovery is

outlined below.
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Caption: A typical workflow for early-stage drug discovery.

Conclusion and Future Directions
2-Cyclopropyloxazole-4-carbonitrile is a chemical entity with structural features that suggest

potential for applications in medicinal chemistry. However, a significant gap exists in the

publicly available scientific literature regarding its detailed synthesis, characterization, and

biological evaluation. Future research efforts should be directed towards:

Developing and publishing a robust and scalable synthetic protocol.

Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.

Investigating its solubility in various pharmaceutically relevant solvents.
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Screening for biological activity against a panel of therapeutic targets.

The generation of this fundamental data will be crucial for unlocking the full potential of 2-
Cyclopropyloxazole-4-carbonitrile and its derivatives in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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